Methyl propyl sulfide

Description

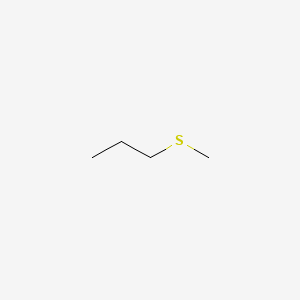

1-(Methylthio)-propane is an aliphatic sulfide.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOASGOXWEHUTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073969 | |

| Record name | Propane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3877-15-4 | |

| Record name | Methyl propyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYL SULPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXA8RQ27B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl sulfide (CAS No: 3877-15-4), also known as 1-(methylthio)propane, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1][2] This thioether is characterized by a distinct garlic-like odor and is found naturally in some plants, such as onions and garlic.[1] It serves as a valuable research chemical and is utilized in the flavor and fragrance industry. This guide provides a comprehensive overview of its chemical and physical properties, structure, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identification

This compound is an aliphatic sulfide consisting of a sulfur atom bonded to a methyl group and a propyl group.[1]

DOT Script of this compound Structure

Caption: 2D structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(methylthio)propane[3] |

| CAS Number | 3877-15-4[3] |

| Molecular Formula | C₄H₁₀S[1][2] |

| Molecular Weight | 90.19 g/mol [3] |

| InChI | InChI=1S/C4H10S/c1-3-4-5-2/h3-4H2,1-2H3[3] |

| InChIKey | ZOASGOXWEHUTKZ-UHFFFAOYSA-N[3] |

| Canonical SMILES | CCCSC[3] |

| Synonyms | Methyl propyl sulphide, 1-(Methylsulfanyl)propane, 2-Thiapentane[2][3] |

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[1] It is a volatile and flammable compound.[4]

Physical Properties

| Property | Value | Reference |

| Boiling Point | 94.1 - 95.5 °C at 760 mmHg | [4] |

| Melting Point | -113 °C | |

| Density | 0.842 g/mL at 25 °C | [2] |

| Refractive Index | 1.4430 - 1.4440 at 20 °C | [2] |

| Vapor Pressure | 54.7 mmHg at 25 °C | [4] |

| Flash Point | 17 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol.[1] |

Chemical Reactivity and Stability

As a thioether, this compound can undergo oxidation reactions to form sulfoxides and subsequently sulfones. It is stable under normal conditions but is volatile.

Experimental Protocols

Synthesis of this compound via Williamson-type Reaction

This protocol is adapted from the synthesis of n-propyl sulfide and applies the principles of the Williamson ether synthesis to thioethers. The reaction involves the nucleophilic substitution of a propyl halide by sodium thiomethoxide.

Methodology:

-

Preparation of Sodium Thiomethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Methanethiol (alternative): Alternatively, bubble methanethiol gas through a solution of sodium methoxide in methanol to form sodium thiomethoxide in situ.

-

Nucleophilic Substitution: To the solution of sodium thiomethoxide, add 1-bromopropane (1.0 eq) dropwise from the dropping funnel with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours to ensure the completion of the reaction.

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing a 25% aqueous sodium chloride solution.

-

Extraction: Shake the mixture and allow the layers to separate. Collect the upper organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and distill the filtrate to obtain pure this compound. The product can be further purified by fractional distillation.

Characterization Protocols

The boiling point can be determined using a simple distillation apparatus.

Methodology:

-

Place a small volume of this compound in a distillation flask with a few boiling chips.

-

Assemble the distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing and dripping into the collection flask. This stable temperature is the boiling point.

Methodology:

-

Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in an NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

1H NMR Acquisition:

-

Acquire a standard proton NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical parameters: pulse angle of 30°, a sufficient number of scans to obtain a good signal-to-noise ratio (this will depend on the sample concentration), and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC-MS System: A typical system would be a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern of its mass spectrum.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample suspected to be this compound.

DOT Script for Identification Workflow

Caption: Workflow for the identification of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] It is harmful if swallowed and may cause skin and eye irritation.[4] Work should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Keep away from sources of ignition.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and characterization of this compound. The compiled data and experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. Adherence to proper safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing methyl propyl sulfide, a thioether with applications in various chemical and pharmaceutical domains. The document details two core methodologies: a Williamson-type synthesis and a thiol-ene reaction, offering in-depth experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Williamson-Type Synthesis of this compound

The Williamson ether synthesis, a cornerstone of organic chemistry for forming carbon-oxygen bonds, can be effectively adapted to synthesize thioethers (sulfides) by reacting a thiolate with an alkyl halide.[1] This SN2 reaction provides a reliable and straightforward route to unsymmetrical sulfides like this compound.[1]

There are two primary approaches for the synthesis of this compound via this method:

-

Route A: Reaction of sodium methanethiolate with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

-

Route B: Reaction of sodium propanethiolate with a methyl halide (e.g., methyl iodide or methyl bromide).

Both routes proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Mechanistic Pathway

The reaction mechanism involves the direct backside attack of the thiolate nucleophile on the alkyl halide.

Experimental Protocol (Adapted from Organic Syntheses Procedure for n-Propyl Sulfide)

This protocol is adapted from a well-established procedure for the synthesis of a symmetrical sulfide and is optimized for the preparation of this compound.[2] Route B, using sodium propanethiolate and methyl iodide, is detailed below as it avoids the handling of the highly volatile and toxic methanethiol.

Materials:

-

1-Propanethiol

-

Sodium metal

-

Absolute Ethanol

-

Methyl Iodide

-

Anhydrous Calcium Chloride

-

Petroleum Ether (boiling range 40-60 °C)

Procedure:

-

Preparation of Sodium Propanethiolate: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide. To this solution, add 1-propanethiol dropwise with stirring. The reaction is exothermic. After the addition is complete, reflux the mixture for one hour to ensure the complete formation of sodium propanethiolate.

-

Reaction with Methyl Iodide: Cool the solution of sodium propanethiolate to room temperature. Add methyl iodide dropwise through the dropping funnel with vigorous stirring. A white precipitate of sodium iodide will form. After the addition is complete, gently reflux the mixture for two hours.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. The crude this compound will separate as an oily layer. Separate the organic layer and wash it sequentially with water, a dilute sodium hydroxide solution, and again with water.

-

Drying and Purification: Dry the crude product over anhydrous calcium chloride. Filter the dried liquid and purify by fractional distillation. Collect the fraction boiling at 95-96 °C.[3]

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 1-Propanethiol | 1.0 mol | Adapted from[2] |

| Sodium | 1.0 g-atom | Adapted from[2] |

| Methyl Iodide | 1.0 mol | Adapted from[2] |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 2 hours | Adapted from[2] |

| Product | ||

| Boiling Point | 95.5 °C | [3] |

| Yield | 70-85% (expected) | Based on[2] |

| Purity (GC) | >98% | [4] |

Thiol-Ene Reaction Synthesis of this compound

The thiol-ene reaction is a powerful and versatile method for the formation of carbon-sulfur bonds, proceeding via the addition of a thiol to an alkene.[5] This reaction can be initiated by radicals (e.g., through UV irradiation with a photoinitiator) or by a nucleophile/base.[6] The radical-mediated pathway typically results in the anti-Markovnikov addition of the thiol to the alkene.[5]

For the synthesis of this compound, two combinations of reactants are possible:

-

Route C: Reaction of methanethiol with propene.

-

Route D: Reaction of 1-propanethiol with ethene.

Mechanistic Pathway (Radical-Initiated)

The radical-initiated thiol-ene reaction proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps.[7][8][9]

Experimental Protocol (Representative Photo-initiated Procedure)

This protocol is a representative procedure for the photo-initiated thiol-ene reaction to synthesize this compound, based on general methods for such reactions.[10][11] Route C, the reaction of methanethiol with propene, is outlined. Due to the gaseous nature of the reactants at room temperature, this reaction is best carried out in a sealed, pressure-resistant photoreactor.

Materials:

-

Methanethiol

-

Propene

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

-

Dichloromethane (anhydrous)

Procedure:

-

Reactor Setup: A quartz photoreactor equipped with a magnetic stirrer, a gas inlet, and a UV lamp (e.g., 365 nm) is charged with a solution of the photoinitiator (DMPA, ~1 mol%) in anhydrous dichloromethane.

-

Reactant Introduction: The reactor is cooled to a low temperature (e.g., -78 °C) to liquefy the reactants. A slight excess of propene is condensed into the reactor, followed by the condensation of methanethiol. The reactor is then sealed.

-

Photoreaction: The reaction mixture is allowed to warm to room temperature while being stirred. The UV lamp is then turned on to initiate the reaction. The progress of the reaction can be monitored by GC analysis of aliquots.

-

Work-up and Purification: Once the reaction is complete (typically after several hours), the UV lamp is turned off. The reactor is cooled, and any unreacted gases are carefully vented. The solvent is removed under reduced pressure. The resulting crude this compound is then purified by fractional distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Methanethiol | 1.0 mol | Representative |

| Propene | 1.1 mol | Representative |

| Photoinitiator (DMPA) | 1 mol% | Representative |

| Reaction Conditions | ||

| Solvent | Dichloromethane | [10] |

| Light Source | UV lamp (e.g., 365 nm) | [11] |

| Reaction Temperature | Room Temperature | [10] |

| Product | ||

| Boiling Point | 95.5 °C | [3] |

| Yield | High (often >90%) | [5] |

| Purity (GC-MS) | High, minimal byproducts | [12] |

Experimental Workflows

The following diagrams illustrate the general workflows for the two synthetic pathways.

Conclusion

Both the Williamson-type synthesis and the thiol-ene reaction offer effective means for the preparation of this compound. The Williamson-type synthesis is a classic and robust method, particularly suitable for laboratory-scale synthesis with readily available reagents. The thiol-ene reaction, a "click" chemistry approach, is characterized by high yields and atom economy, making it an attractive option, especially for applications where mild reaction conditions and high purity are paramount. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment at hand. This guide provides the necessary technical details to enable researchers to select and implement the most suitable pathway for their needs.

References

- 1. gcms.cz [gcms.cz]

- 2. Methyl propyl disulfide | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound , >98.0%(GC) , 3877-15-4 - CookeChem [cookechem.com]

- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. iris.unito.it [iris.unito.it]

- 11. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl Propyl Sulfide (CAS 3877-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl sulfide, with the CAS number 3877-15-4, is an organosulfur compound belonging to the thioether family.[1] It is characterized by a sulfur atom bonded to a methyl group and a propyl group. This colorless liquid is known for its distinct, strong odor, often described as alliaceous, reminiscent of garlic or onions.[1][2] Naturally occurring in some plants like onions and garlic, it is also used as a flavoring agent in the food industry.[2] In the realm of scientific research, this compound and similar alkyl sulfides are of interest for their potential biological activities and as versatile chemical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, safety and handling, and a discussion of its potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3877-15-4 | [1][2] |

| Molecular Formula | C4H10S | [1][3] |

| Molecular Weight | 90.19 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Odor | Strong, alliaceous (garlic/onion-like) | [1][2] |

| Boiling Point | 95.5 - 96.0 °C at 760 mmHg | [4] |

| Melting Point | -113 °C | [5] |

| Density | 0.842 g/mL at 25 °C | [4] |

| Refractive Index | 1.4430 at 20 °C | [4] |

| Flash Point | 11 °C (51.8 °F) | |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [1] |

| Vapor Pressure | 54.7 mmHg at 25°C | [2] |

Synthesis and Purification

This compound is an unsymmetrical sulfide and can be synthesized through various methods. A common approach involves the nucleophilic substitution of a propyl halide with a methyl thiolate, or vice versa.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of unsymmetrical sulfides.

Materials:

-

Sodium methanethiolate (CH₃SNa)

-

1-Bromopropane (CH₃CH₂CH₂Br)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methanethiolate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add an equimolar amount of 1-bromopropane to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile sulfur compounds like this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for volatile compounds (e.g., DB-5ms or equivalent)

-

Headspace autosampler (optional, for volatile analysis from a matrix)

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 150 °C

-

Ramp: 20 °C/min to 250 °C, hold for 2 minutes

-

-

Injection Mode: Split or splitless, depending on the concentration

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-350

Sample Preparation:

-

For pure samples, dilute in a suitable solvent (e.g., dichloromethane or hexane).

-

For biological or food matrices, a headspace analysis or solvent extraction may be necessary.

Caption: General workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Table 2: Safety Information for this compound

| Hazard | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. |

| Toxicity | Harmful if swallowed. May cause eye, skin, and respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep container tightly closed. | |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Biological Activity and Potential Signaling Pathways

While specific signaling pathways involving this compound are not well-documented in the literature, its structural similarity to other biologically active sulfur compounds suggests potential roles. Small alkyl sulfides can be metabolized in the body, and reactive sulfur species are known to play significant roles in cellular signaling.

Hypothetical Signaling Pathway: Antimicrobial Action

Volatile sulfur compounds from plants are known to possess antimicrobial properties. A plausible mechanism of action for this compound could involve interference with microbial cellular processes through interaction with sulfhydryl groups of proteins.

Caption: Hypothetical pathway for the antimicrobial action of this compound.

This proposed pathway suggests that this compound, upon entering a bacterial cell, could contribute to an oxidative environment or directly interact with proteins. This could lead to the formation of disulfide bonds, altering the protein's structure and inactivating critical enzymes. The resulting disruption of metabolic pathways could ultimately lead to bacterial cell death. It is important to note that this is a speculative model and requires experimental validation.

Experimental Protocol: Antimicrobial Susceptibility Testing

A broth microdilution method can be adapted to assess the antimicrobial activity of volatile compounds like this compound.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient broth (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Sterile pipette tips

-

Incubator

-

Plate reader (optional)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) that is non-toxic to the bacteria at the concentrations used.

-

Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing nutrient broth.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

-

Seal the plates to prevent evaporation of the volatile compound.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density using a plate reader.

Applications in Research and Drug Development

This compound serves as a useful building block in organic synthesis. Its thioether group can be oxidized to sulfoxides and sulfones, which are important functional groups in many pharmaceuticals. Furthermore, as a small, volatile organosulfur compound, it can be used in studies related to flavor chemistry, olfaction, and as a standard in analytical methods for detecting volatile sulfur compounds. While not a drug itself, the study of its biological interactions could provide insights into the mechanisms of action of other sulfur-containing therapeutic agents.

Conclusion

This compound is a simple yet versatile organosulfur compound with well-defined chemical and physical properties. Its primary applications are in the flavor industry and as a synthetic intermediate. While its direct role in biological signaling pathways is not yet established, its potential for biological activity, particularly antimicrobial effects, warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the synthesis, analysis, and biological evaluation of this compound, potentially uncovering new applications in drug development and other scientific fields.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological properties of a series of aryl alkyl disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Guide to Methyl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl sulfide (CAS No. 3877-15-4), also known as 1-(methylthio)propane, is an organosulfur compound with a characteristic garlic-like odor. It is used as a flavoring agent in various food products. This technical guide provides a comprehensive overview of the available toxicological data for this compound and related compounds to support safety assessments and research applications. Due to the limited publicly available quantitative toxicity data for this compound, this guide also includes data on structurally similar compounds to provide context and support a read-across assessment.

Toxicological Data

This compound

General Toxicity Profile:

-

GHS Classification: this compound is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[1] It is also recognized as an irritant to the skin, eyes, and respiratory system.[2]

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated this compound as a flavoring agent and have determined it to be of no safety concern at current levels of intake.[2][3]

Data on Structurally Related Compounds

To provide a more comprehensive toxicological profile, data for structurally related aliphatic sulfides are presented below. These compounds share structural similarities and may exhibit comparable toxicological properties.

Table 1: Acute Oral Toxicity Data for Compounds Related to this compound

| Compound | CAS No. | Species | Route | LD50 | Reference |

| Dimethyl Sulfide | 75-18-3 | Rat | Oral | 3300 mg/kg | [4] |

| p-Chlorophenyl Methyl Sulfide | Not specified | Rat (Male) | Oral | 619 mg/kg | [5] |

| p-Chlorophenyl Methyl Sulfide | Not specified | Rat (Female) | Oral | 479 mg/kg | [5] |

| p-Chlorophenyl Methyl Sulfide | Not specified | Mouse (Male) | Oral | 877 mg/kg | [5] |

| p-Chlorophenyl Methyl Sulfide | Not specified | Mouse (Female) | Oral | 672 mg/kg | [5] |

Table 2: Repeated-Dose Toxicity Data for Compounds Related to this compound

| Compound | CAS No. | Species | Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Methyl Propyl Trisulfide | 17619-36-2 | Rat | 90 days | Gavage | 6 mg/kg bw/day | > 6 mg/kg bw/day | No adverse effects observed | [6] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. However, a summary of the protocol for a 90-day repeated-dose oral toxicity study on the related compound, methyl propyl trisulfide, is provided below as a representative example of a robust toxicological evaluation.

90-Day Repeated Dose Oral Toxicity Study of Methyl Propyl Trisulfide in Rats

-

Test Substance: Methyl propyl trisulfide

-

Species: Sprague-Dawley rats

-

Groups: Four groups of 10 male and 10 female rats each.

-

Control group: 0 mg/kg bw/day (corn oil vehicle)

-

Low-dose group: 0.5 mg/kg bw/day

-

Mid-dose group: 2 mg/kg bw/day

-

High-dose group: 6 mg/kg bw/day

-

-

Administration: Oral gavage, once daily for 90 consecutive days.

-

Observations:

-

Clinical observations were recorded daily.

-

Body weight and food consumption were measured weekly.

-

Hematology and clinical chemistry parameters were assessed at the end of the study.

-

-

Pathology:

-

Gross necropsy was performed on all animals at the end of the study.

-

Organ weights were recorded.

-

Histopathological examination of a comprehensive set of tissues was conducted.

-

-

Results: No treatment-related adverse effects were observed in any of the dose groups. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the highest dose tested, 6 mg/kg bw/day.[6]

Visualization of Potential Metabolic Pathways

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, based on the general metabolism of aliphatic sulfides, a potential metabolic pathway can be conceptualized. Aliphatic sulfides are anticipated to be metabolized through oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones, which are more polar and can be more readily excreted. Another potential pathway involves the formation of disulfide bonds with endogenous thiols like glutathione, which can then be further metabolized and excreted.

Caption: Potential metabolic pathways of this compound.

Experimental Workflow for a 90-Day Toxicity Study

The following diagram illustrates a typical workflow for a 90-day repeated-dose oral toxicity study, based on the protocol described for methyl propyl trisulfide.

Caption: Workflow for a 90-day repeated-dose oral toxicity study.

Conclusion

While comprehensive toxicological data for this compound is limited, the available information from GHS classifications and evaluations by food safety authorities suggests a low level of concern for its use as a flavoring agent. The data on structurally related compounds provides additional context for its potential toxicity profile. Further studies, particularly on acute and repeated-dose toxicity, would be beneficial to establish definitive quantitative safety parameters. The provided metabolic pathway and experimental workflow diagrams serve as a guide for future research and safety assessment of this compound and other related aliphatic sulfides.

References

- 1. 3-Methylthiopropyl isothiocyanate | C5H9NS2 | CID 62351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. femaflavor.org [femaflavor.org]

- 3. femaflavor.org [femaflavor.org]

- 4. Human Metabolome Database: Showing metabocard for 1-(Methylthio)-propane (HMDB0061871) [hmdb.ca]

- 5. femaflavor.org [femaflavor.org]

- 6. JECFA Evaluations-METHYL PROPYL TRISULFIDE- [inchem.org]

The Environmental Fate of Methyl Propyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of methyl propyl sulfide (CAS No: 3877-15-4), a volatile sulfur compound. The document details its physical and chemical properties, and explores its behavior in the environment, including its degradation through biotic and abiotic pathways, transport and partitioning among environmental compartments, and potential for bioaccumulation. Estimated environmental fate data are presented, and detailed experimental protocols for determining these parameters are described based on internationally recognized OECD guidelines. Putative degradation pathways and experimental workflows are visualized to provide a clear understanding of the processes involved. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental risk assessment.

Introduction

This compound (CH₃SC₃H₇), also known as 1-(methylthio)propane, is an aliphatic sulfide that may be present in the environment from natural and anthropogenic sources.[1] Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and human health. This guide summarizes the current knowledge on the environmental distribution, transformation, and persistence of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physical and chemical properties. A summary of the key properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀S | [2][3] |

| Molecular Weight | 90.19 g/mol | [3] |

| Appearance | Colorless liquid | [2][4] |

| Melting Point | -113 °C | [5][6] |

| Boiling Point | 95.5 - 96.0 °C | [5][6] |

| Vapor Pressure | 54.7 mmHg at 25 °C (estimated) | [2] |

| Water Solubility | 2957 mg/L at 25 °C (estimated) | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 1.90 - 1.996 (estimated) | [5] |

| Henry's Law Constant | 1.38 x 10⁻³ to 2.81 x 10⁻³ atm-m³/mol at 25 °C (estimated) | [7] |

Environmental Fate and Transport

The following sections detail the expected behavior of this compound in the environment, including its degradation, mobility, and accumulation. The quantitative data presented are largely based on estimations from the EPI Suite™ model, as experimental data for this specific compound are limited.[7]

Degradation

Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through biological (biodegradation) and non-biological (photodegradation, hydrolysis) mechanisms.

Studies on a range of alkyl sulfides suggest that this compound is susceptible to microbial degradation under both aerobic and anaerobic conditions.[8] The EPI Suite™ model predicts that this compound is readily biodegradable.[7] The primary metabolic pathway for simple aliphatic sulfides is likely S-oxidation, catalyzed by monooxygenases, to form the corresponding sulfoxide and subsequently the sulfone, which are more water-soluble and generally more biodegradable.[9][10]

-

Putative Aerobic Biodegradation Pathway:

In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl (OH) radicals.[7] The estimated atmospheric half-life is approximately 0.82 days, indicating that it is not persistent in air.[7] In aquatic environments, direct photolysis is not expected to be a significant degradation pathway as simple alkyl sulfides do not absorb light in the environmentally relevant UV spectrum (>290 nm).[11][12]

Thioethers like this compound are generally resistant to abiotic hydrolysis under environmentally relevant pH conditions (pH 4-9).[13][14][15] The EPI Suite™ model was unable to estimate a hydrolysis rate for this structure, further suggesting its stability in water.[7]

Transport and Partitioning

The movement and distribution of this compound between air, water, soil, and sediment are governed by its physicochemical properties.

With a relatively high vapor pressure and a moderate Henry's Law constant, this compound is expected to volatilize from both water and moist soil surfaces.[2][7] This is likely a significant transport mechanism from aquatic and terrestrial systems to the atmosphere.

The soil organic carbon-water partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil and sediment. The estimated Koc for this compound is relatively low, suggesting low to moderate adsorption to soil and sediment and, consequently, high to moderate mobility in these compartments.[7]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment. The bioconcentration factor (BCF) is a measure of this potential. The estimated BCF for this compound is low, indicating a low potential for bioaccumulation in aquatic organisms.[7] Its metabolism in organisms likely contributes to its low bioaccumulation potential.

Summary of Environmental Fate Data

The following tables summarize the available quantitative data for the environmental fate of this compound. It is important to note that most of these values are estimated and not derived from direct experimental measurement for this specific compound.

Table 2: Degradation of this compound

| Parameter | Medium | Value | Method | Source |

| Ready Biodegradability | Aerobic Aqueous | Predicted: YES | EPI Suite™ (BIOWIN) | [7] |

| Atmospheric Oxidation Half-life | Air | 0.820 Days | EPI Suite™ (AOPWIN) | [7] |

| Hydrolysis | Water | Not expected to be significant | Chemical Structure | [7] |

Table 3: Transport and Bioaccumulation of this compound

| Parameter | Value | Method | Source |

| Soil Adsorption Coefficient (log Koc) | 1.649 - 1.858 | EPI Suite™ (KOCWIN) | [7] |

| Bioconcentration Factor (BCF) | 8.002 - 8.346 L/kg wet-wt | EPI Suite™ (BCFBAF) | [7] |

Experimental Protocols

Detailed experimental investigation is necessary to definitively determine the environmental fate of this compound. The following sections describe the standard methodologies based on OECD guidelines.

Ready Biodegradability (OECD 301)

The objective of this test is to determine if this compound is readily biodegradable under aerobic conditions.[8][16][17][18] Several methods exist within this guideline, such as the CO₂ Evolution Test (OECD 301B).[16]

-

Principle: A solution of this compound in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period.

-

Procedure:

-

Prepare a mineral medium containing essential salts.

-

Add the test substance (this compound) as the sole source of organic carbon at a concentration of 10-20 mg/L.

-

Inoculate with a small volume of activated sludge from a wastewater treatment plant.

-

Incubate the test vessels at 20-24°C with continuous aeration with CO₂-free air.

-

Trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantify by titration or with a total organic carbon (TOC) analyzer.

-

Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ (ThCO₂) that would be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a degradation level of >60% ThCO₂ within a 10-day window during the 28-day test.

Phototransformation in Water (OECD 316)

This tiered approach determines the rate of direct photolysis of a chemical in water.[11][12][19][20][21]

-

Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of degradation.

-

Procedure:

-

Tier 1 (Screening): Estimate the maximum possible direct photolysis rate based on the UV-Vis absorption spectrum of this compound and solar irradiance data. If significant degradation is predicted, proceed to Tier 2.

-

Tier 2 (Experimental):

-

Prepare a sterile, buffered aqueous solution of this compound.

-

Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature.

-

Run parallel dark controls to account for non-photolytic degradation.

-

Take samples at various time points and analyze for the concentration of this compound.

-

-

-

Data Analysis: The photolysis rate constant is determined by plotting the natural logarithm of the concentration versus time. The half-life is then calculated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Hydrolysis as a Function of pH (OECD 111)

This guideline describes a tiered method to assess the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[13][14][15][22]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is measured over time.

-

Procedure:

-

Tier 1 (Preliminary Test): Conduct the test at 50°C for 5 days at pH 4, 7, and 9. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 2 (Main Test): If significant degradation occurs in Tier 1, conduct the test at a lower, environmentally relevant temperature (e.g., 25°C) at the pH(s) where degradation was observed.

-

Prepare sterile buffer solutions and add the test substance.

-

Incubate the solutions in the dark at a constant temperature.

-

Analyze samples at appropriate time intervals for the concentration of the parent compound and, if necessary, identify major hydrolysis products.

-

-

Data Analysis: The hydrolysis rate constant (k) and the half-life (t₁/₂) are determined for each pH value, assuming pseudo-first-order kinetics.

Soil Adsorption/Desorption (OECD 106)

This method determines the adsorption and desorption potential of a chemical in soil using a batch equilibrium method.[23][24][25][26][27]

-

Principle: A solution of the test substance is equilibrated with a soil sample of known properties. The concentration of the substance in the aqueous phase is measured after equilibrium is reached, and the amount adsorbed to the soil is calculated by difference.

-

Procedure:

-

Select a range of characterized soils (at least five for a full study) with varying organic carbon content, clay content, and pH.

-

Prepare a solution of the test substance in 0.01 M CaCl₂.

-

Add the solution to the soil samples in centrifuge tubes.

-

Equilibrate the soil-solution mixtures by shaking for a predetermined time at a constant temperature.

-

Separate the phases by centrifugation.

-

Analyze the concentration of the test substance in the supernatant.

-

For desorption, replace a portion of the supernatant with fresh 0.01 M CaCl₂ solution and re-equilibrate.

-

-

Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil. Freundlich or Langmuir isotherms can be used to describe the adsorption behavior over a range of concentrations.

Bioaccumulation in Fish (OECD 305)

This guideline describes a procedure for determining the bioconcentration of a chemical in fish.[28][29][30][31][32][33]

-

Principle: Fish are exposed to the test substance in water at a constant concentration for a period (uptake phase), followed by a period in clean water (depuration phase). The concentration of the test substance in the fish tissue is measured at intervals during both phases.

-

Procedure:

-

Uptake Phase: Expose fish (e.g., zebrafish or rainbow trout) to a constant, sublethal concentration of this compound in a flow-through system for a defined period (e.g., 28 days).

-

Sample fish at several time points during the uptake phase.

-

Depuration Phase: Transfer the remaining fish to a clean, flowing water system without the test substance.

-

Sample fish at several time points during the depuration phase.

-

Analyze the fish tissue samples for the concentration of this compound.

-

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Conclusion

Based on its physicochemical properties and model-based estimations, this compound is expected to be a relatively non-persistent compound in the environment. Its primary removal mechanisms are likely to be volatilization to the atmosphere followed by rapid photodegradation, and biodegradation in soil and water. It is predicted to have low to moderate mobility in soil and a low potential for bioaccumulation. While this guide provides a thorough overview based on available information and standard testing protocols, experimental verification of these environmental fate parameters is essential for a definitive risk assessment. The detailed methodologies presented here, based on OECD guidelines, provide a robust framework for conducting such studies.

References

- 1. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3877-15-4: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 3877-15-4 [thegoodscentscompany.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. EPI System Information for this compound 3877-15-4 [thegoodscentscompany.com]

- 8. oecd.org [oecd.org]

- 9. youtube.com [youtube.com]

- 10. 973. Simple aliphatic and aromatic sulfides and thiols (WHO Food Additives Series 44) [inchem.org]

- 11. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 15. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 16. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. oecd.org [oecd.org]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 23. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 24. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 25. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 31. shop.fera.co.uk [shop.fera.co.uk]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

An In-depth Technical Guide to Methyl Propyl Sulfide: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl sulfide (MPS), a volatile organosulfur compound, has garnered interest in various scientific fields, from flavor chemistry to potential applications in drug development. This technical guide provides a comprehensive overview of this compound, detailing its historical context, physical and chemical properties, synthesis methodologies, and analytical protocols. The information is presented to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and analysis.

Discovery and History

The precise moment of discovery and the individual credited with the first synthesis of this compound are not definitively documented in readily available historical records. Its history is intricately linked with the broader evolution of organic sulfur chemistry. Early explorations of organosulfur compounds commenced in the 19th century, with notable contributions from chemists such as Henri Victor Regnault and César-Mansuète Despretz, who investigated various thioethers and related substances.[1][2][3][4]

The synthesis of unsymmetrical thioethers like this compound became more routine with the adaptation of the Williamson ether synthesis, a method originally conceived for the preparation of ethers by Alexander Williamson in 1850.[5][6] This versatile reaction, which involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a thiolate, provided a straightforward route to a wide array of sulfides.

While a singular "discovery" event is elusive, an early documented synthesis of this compound can be found in a 1959 publication in the Journal of the American Chemical Society.[7] This indicates that the compound was being synthesized and studied by the mid-20th century. Its identification as a natural volatile compound in foods such as onions and its subsequent use as a flavoring agent have further driven research into its properties and synthesis.[8][9]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H10S | [10] |

| Molecular Weight | 90.19 g/mol | [11] |

| CAS Number | 3877-15-4 | [10] |

| Appearance | Colorless liquid | [10] |

| Odor | Strong, reminiscent of garlic or onions | [10] |

| Boiling Point | 95.5 °C at 760 mmHg | [5] |

| Melting Point | -113 °C | [5] |

| Density | 0.842 g/mL at 25 °C | [12] |

| Refractive Index (n20/D) | 1.4430 | [12] |

| Solubility | Insoluble in water; soluble in organic solvents | [10] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (MS) | Major fragments (m/z): 90 (M+), 61, 47, 45, 27 |

| ¹H NMR (Proton NMR) | Chemical shifts (ppm): ~0.9 (t, 3H), ~1.6 (sextet, 2H), ~2.4 (t, 2H), ~2.1 (s, 3H) |

| ¹³C NMR (Carbon NMR) | Chemical shifts (ppm): ~13.5, ~15.0, ~22.5, ~36.0 |

| Infrared (IR) Spectroscopy | Characteristic peaks (cm⁻¹): ~2960 (C-H stretch), ~1460 (C-H bend), ~780 (C-S stretch) |

Experimental Protocols

Synthesis of this compound via Williamson-Type Synthesis

This protocol describes the synthesis of this compound from sodium thiomethoxide and 1-bromopropane, a modification of the classical Williamson ether synthesis.[13][14][15]

Materials:

-

Sodium thiomethoxide (NaSCH₃)

-

1-Bromopropane (CH₃CH₂CH₂Br)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve sodium thiomethoxide (1.0 equivalent) in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Alkyl Halide: While stirring, add 1-bromopropane (1.05 equivalents) dropwise from the dropping funnel to the sodium thiomethoxide solution at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and shake. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. This compound | 3877-15-4 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. This compound, 3877-15-4 [thegoodscentscompany.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Methyl propyl sulphide | C4H10S | CID 19754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN105693573A - Method and device for producing sodium thiomethoxide from by-product obtained through synthesis of dimethyl sulfide - Google Patents [patents.google.com]

- 13. books.google.cn [books.google.cn]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

The Pivotal Role of Methyl Propyl Sulfide in Food Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl sulfide (MPS), a volatile organosulfur compound, is a key contributor to the characteristic aroma profiles of numerous foods, most notably those in the Allium genus, such as onions and garlic.[1][2] Its potent, often alliaceous, aroma plays a significant role in the sensory perception and overall acceptance of a wide range of culinary products. This technical guide provides an in-depth exploration of the multifaceted role of this compound in food aroma, detailing its chemical properties, natural occurrence, and sensory characteristics. Furthermore, this document outlines the biochemical pathways of its formation in food, comprehensive experimental protocols for its analysis, and the intricate signaling pathways involved in its perception. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of food science, flavor chemistry, and sensory neuroscience.

Introduction

The aroma of food is a complex mosaic of volatile organic compounds that interact with olfactory receptors to create a unique sensory experience. Among these, sulfur-containing compounds are particularly impactful due to their low odor thresholds and distinctive sensory characteristics.[3] this compound (C₄H₁₀S) is a prominent member of this class, imparting characteristic savory, onion, and garlic-like notes to a variety of foodstuffs.[4][5] Understanding the contribution of this compound to food aroma is crucial for food product development, quality control, and the creation of novel flavor profiles.

This guide delves into the core aspects of this compound's role in food aroma, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a comprehensive understanding for a scientific audience.

Chemical Properties and Sensory Profile

This compound is a colorless liquid with a characteristic strong, pungent odor often described as alliaceous, creamy, and reminiscent of green leek.[6] Its volatility and solubility in organic solvents contribute to its role as a significant aroma compound.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3877-15-4 | [6] |

| Molecular Formula | C₄H₁₀S | [6] |

| Molecular Weight | 90.19 g/mol | [6] |

| Boiling Point | 95.5 °C | [6] |

| Flash Point | 34.44 °C | [6] |

| Appearance | Colorless liquid | [6] |

| Odor Description | Alliaceous, creamy, green leek | [6] |

The sensory perception of this compound is highly concentration-dependent. At low concentrations, it can enhance the savory and authentic notes of onion and garlic, while at higher concentrations, it may be perceived as overwhelmingly sulfurous.

Occurrence in Food

This compound is a naturally occurring volatile compound found in a variety of foods, with its presence being most pronounced in species of the Allium genus. The concentration of this compound can be influenced by factors such as the specific cultivar, growing conditions, and processing methods.

Table 2: Reported Concentrations of this compound and Related Compounds in Various Foods

| Food | Compound | Concentration | Analytical Method | Reference |

| Onion (Allium cepa) | Methyl propyl disulfide | 1.42% (relative area) | HS-SPME-GC-MS | [5] |

| Onion (Allium cepa) | Methyl propyl trisulfide | Present | GC-MS | |

| Dried Onion (Allium cepa) | Allyl propyl sulfide | 0.20 µg/g | HS-SPME-GC-MS | [8] |

| Leek (Allium porrum) | Methyl propyl trisulfide | Present | GC-MS | |

| Garlic (Allium sativum) | (Z)-Allyl propyl sulfide | 1.4% (relative area) | GC-MS | [4] |

| Welsh Onion (Allium fistulosum) | Methyl propyl disulfide | Present | HS-SPME-GC-MS | [9] |

Note: Data for this compound is often reported alongside its disulfide and trisulfide analogues due to their co-occurrence and similar analytical behavior.

Biochemical Formation Pathway

The formation of this compound and other volatile sulfur compounds in Allium species is a well-characterized enzymatic process that occurs upon tissue damage. The primary precursors are a class of non-protein amino acids called S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[10][11]

The key steps in the formation of this compound are:

-

Enzyme Release: When the plant cells are ruptured (e.g., by cutting or chewing), the enzyme alliinase, which is compartmentalized in the vacuole, comes into contact with its substrate, S-propyl-L-cysteine sulfoxide (propiin), located in the cytoplasm.[12]

-

Enzymatic Cleavage: Alliinase catalyzes the cleavage of the C-S bond in S-propyl-L-cysteine sulfoxide.[12]

-

Formation of Unstable Intermediates: This enzymatic reaction produces highly reactive and unstable intermediates, including propenesulfenic acid, pyruvic acid, and ammonia.[11]

-

Spontaneous Reactions: The unstable sulfenic acids undergo a series of spontaneous condensation and rearrangement reactions to form a variety of volatile sulfur compounds, including this compound, as well as disulfides and trisulfides.

Experimental Protocols

Analysis by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from food matrices.

Objective: To extract, separate, and identify this compound and other volatile sulfur compounds in a food sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic crimp caps

-

Heating and agitation unit (e.g., magnetic stirrer hotplate)

-

Gas-tight syringe

-

Internal standard (e.g., ethyl methyl sulfide)

-

Sodium chloride (NaCl)

-

Deionized water

Protocol:

-

Sample Preparation:

-

Homogenize the food sample.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.

-

Add 3-5 mL of deionized water if the sample is not sufficiently moist.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

HS-SPME Extraction:

-

Place the vial in the heating and agitation unit.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation to facilitate the partitioning of analytes into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Retract the fiber into the needle and immediately insert it into the hot injection port of the GC.

-

Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250 °C) for a few minutes in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

-

A typical GC oven temperature program starts at a low temperature (e.g., 40 °C), ramps up to a high temperature (e.g., 250 °C), and holds for a period to ensure elution of all compounds.

-

The separated compounds are then detected by the mass spectrometer, which is typically operated in electron ionization (EI) mode.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the concentration of this compound using the internal standard method.

-

Sensory Analysis

Objective: To determine the sensory threshold and characterize the aroma profile of this compound.

Panelists: A panel of 8-12 trained sensory assessors is required.

Methodology:

-

Odor Threshold Determination:

-

Prepare a series of dilutions of this compound in a neutral solvent (e.g., water or mineral oil).

-

Use a forced-choice method (e.g., triangle test or 3-alternative forced choice) to present the samples to the panelists.

-

The odor detection threshold is defined as the concentration at which the substance can be detected by 50% of the panel.

-

-

Descriptive Sensory Analysis:

-

Present a sample of this compound at a supra-threshold concentration to the panelists.

-

Panelists individually evaluate the aroma and generate a list of descriptive terms (e.g., alliaceous, sulfurous, green, cooked onion).

-

Through discussion and consensus, the panel develops a final list of descriptors.

-

Panelists then rate the intensity of each descriptor on a linear scale (e.g., 0-15).

-

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[13] These receptors are G-protein coupled receptors (GPCRs), which represent the largest gene family in mammals.[13][14]

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade:

-

Receptor Activation: An odorant molecule, such as this compound, binds to a specific olfactory receptor (e.g., OR2T11, which is known to be activated by small thiols and its response is enhanced by copper ions).[15][16]

-

G-protein Coupling: The activated OR couples to a heterotrimeric G-protein, Gαolf.

-

Adenylyl Cyclase Activation: Gαolf, in its GTP-bound state, activates adenylyl cyclase type III.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron.

-

Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Conclusion

This compound is a volatile sulfur compound of significant importance to the aroma of a wide array of foods. Its characteristic alliaceous and savory notes are integral to the sensory identity of many culinary staples. A thorough understanding of its chemical properties, natural occurrence, biochemical formation, and the mechanisms of its perception is essential for food scientists and flavor chemists. The methodologies and information presented in this technical guide provide a comprehensive framework for the study and application of this compound in food and flavor research. Further research into the specific olfactory receptors for this compound and the precise quantitative impact of its various degradation products will continue to enhance our ability to craft and control the complex and appealing aromas of our food.

References

- 1. OR2T11 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Composition of Essential Oils of Bulbs and Aerial Parts of Two Cultivars of Allium sativum and Their Antibiofilm Activity against Food and Nosocomial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound, 3877-15-4 [thegoodscentscompany.com]

- 7. Functional identification and reconstitution of an odorant receptor in single olfactory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Volatile and Flavonoid Composition of Different Cuts of Dried Onion (Allium cepa L.) by HS-SPME-GC-MS, HS-SPME-GC×GC-TOF and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia [redalyc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis Mechanism and Therapeutic Effects of Thiosulfinates and Polysulfides of Different Species of Garlic from the Allium Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 14. Frontiers | Headspace-Solid Phase Microextraction Approach for Dimethylsulfoniopropionate Quantification in Solanum lycopersicum Plants Subjected to Water Stress [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Methyl Propyl Sulfide as a Clinical Biomarker: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of methyl propyl sulfide (CH₃SC₃H₇), a volatile sulfur compound, and explores its burgeoning role as a potential non-invasive biomarker for disease detection and monitoring. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of volatilomics and biomarker discovery.

Introduction to this compound

This compound is a thioether characterized by its distinct garlic-like odor.[1] It is a colorless liquid at room temperature and is soluble in organic solvents.[1] Natural sources of this compound include various foods such as onions and garlic, where it contributes to their characteristic aroma.[2][3] Emerging research has identified this compound in human breath and saliva, suggesting its origin from metabolic processes within the body, particularly from the activity of the oral and nasal cavity microbiota.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the development of accurate detection and quantification methods.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀S | [1] |

| Molecular Weight | 90.19 g/mol | [1] |

| CAS Number | 3877-15-4 | [1] |

| Boiling Point | 95.5 °C | |

| Density | 0.842 g/mL at 25 °C | |

| Appearance | Colorless liquid | [1] |

| Odor | Garlic-like | [1] |

| Solubility | Soluble in organic solvents, less soluble in water. | [1] |

The Role of this compound as a Potential Biomarker

Volatile organic compounds (VOCs) present in exhaled breath and other bodily fluids are gaining significant attention as potential non-invasive biomarkers for a variety of diseases. The profile of these VOCs can reflect the metabolic state of an individual, with alterations often associated with specific pathological conditions.

This compound is a member of the family of volatile sulfur compounds (VSCs), which are primarily produced by the microbial degradation of sulfur-containing amino acids, such as methionine and cysteine.[1][4] The oral microbiome, in particular, is a significant source of VSCs.[4][5][6][7] Consequently, the concentration of this compound in breath or saliva may serve as an indicator of oral health status, with potential links to conditions such as:

-

Halitosis (Oral Malodor): VSCs are the primary cause of bad breath, and their levels are directly correlated with the severity of the condition.

-

Periodontal Disease: The bacteria responsible for producing VSCs are also implicated in the pathogenesis of periodontal diseases.[5][6]